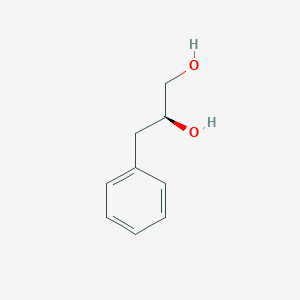
3-Phenyl-1,2-Propandiol
概要
説明
ベンゼンおよびその置換誘導体のクラス、特にベンゼンからなる単環系を含む芳香族化合物に属します 。この化合物は、プロパン-1,2-ジオール構造にフェニル基が結合していることを特徴としています。
2. 製法
合成経路と反応条件: 3-フェニル-1,2-プロパンジオールの合成は、さまざまな方法によって達成できます。 一般的なアプローチの1つは、アルカリ金属ジ水素リン酸緩衝液の存在下、水素化ホウ素ナトリウム(NaBH4)を用いてフェニルマロン酸ジエチルを還元することです 。 別の方法には、石油由来の1,2-エポキシプロパン(プロピレンオキシド)の加水分解が含まれ、これはエネルギー集約的です .
工業的製造方法: 3-フェニル-1,2-プロパンジオールの工業的製造は、通常、グリセロールおよび糖誘導体の水素化分解を伴います。 この方法は、従来の方法と比較して、より持続可能で環境にやさしいです 。 微生物合成などのバイオテクノロジー的手法も、環境への影響が低いため、注目を集めています .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,2-Propandiol can be achieved through various methods. One common approach involves the reduction of diethyl phenylmalonate using sodium borohydride (NaBH4) in the presence of an alkali metal dihydrogen phosphate buffer . Another method includes the hydrolysis of petroleum-derived 1,2-epoxypropane (propylene oxide), which is energy-intensive .
Industrial Production Methods: Industrial production of this compound often involves the hydrogenolysis of glycerol and sugar derivatives. This method is more sustainable and eco-friendly compared to traditional methods . The use of biotechnological methods, such as microbial biosynthesis, is also gaining traction due to its lower environmental impact .
化学反応の分析
反応の種類: 3-フェニル-1,2-プロパンジオールは、酸化、還元、置換反応など、さまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: この化合物は、過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの試薬を使用して酸化できます。
主な生成物: これらの反応から生成される主な生成物には、エステル、ウレタン、およびさまざまな酸化誘導体が含まれます。
科学的研究の応用
3-フェニル-1,2-プロパンジオールは、科学研究で幅広い用途があります。
化学: さまざまな有機化合物の合成におけるビルディングブロックとして使用されます。
生物学: それは、特定の生物活性分子の生合成における前駆体として役立ちます。
医学: この化合物は、その潜在的な治療効果について調査されています。
作用機序
3-フェニル-1,2-プロパンジオールの作用機序には、特定の分子標的および経路との相互作用が含まれます。それは、さまざまな生化学的プロセスに影響を与え、酵素やタンパク質と相互作用することが知られています。 正確な分子標的および経路はまだ調査中です .
類似の化合物:
- 1,2-プロパンジオール
- 1,3-プロパンジオール
- 2-フェニル-1,3-プロパンジオール
比較: 他の同様の化合物と比較して、3-フェニル-1,2-プロパンジオールは、その特定の構造配置により、独特の化学的および物理的特性を付与します。そのフェニル基は、追加の安定性と反応性を提供し、さまざまな用途で貴重な化合物になります。
結論として、3-フェニル-1,2-プロパンジオールは、科学研究および産業応用におけるさまざまな分野で大きな可能性を秘めた汎用性の高い化合物です。その独特の構造と特性は、複雑な有機分子の合成と新素材の開発において貴重な資産となっています。
類似化合物との比較
- 1,2-Propanediol
- 1,3-Propanediol
- 2-Phenyl-1,3-Propanediol
Comparison: Compared to other similar compounds, 3-Phenyl-1,2-Propandiol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its phenyl group provides additional stability and reactivity, making it a valuable compound in various applications.
特性
IUPAC Name |
(2S)-3-phenylpropane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWQMXKQJVAWKI-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332212 | |
| Record name | 3-Phenyl-1,2-Propandiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61475-32-9 | |
| Record name | (2S)-3-Phenyl-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61475-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-3-Phenylpropane-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061475329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenyl-1,2-Propandiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-3-PHENYLPROPANE-1,2-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PQ7U3G5W6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


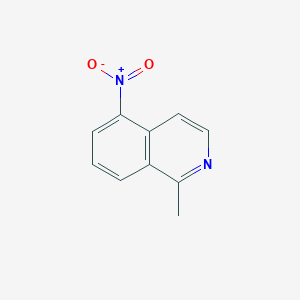
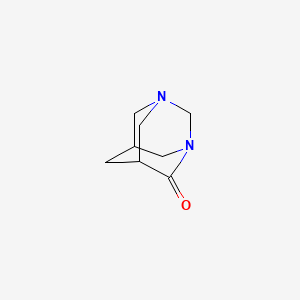
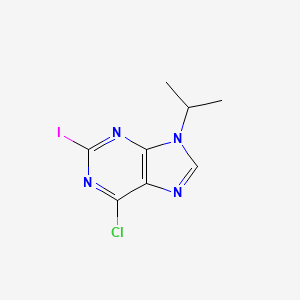
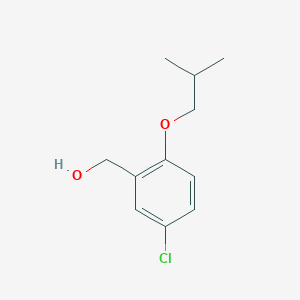
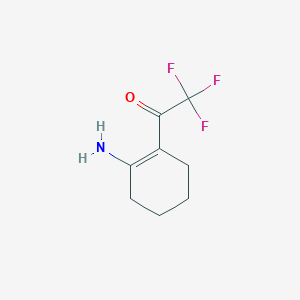
![6-Methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3059473.png)
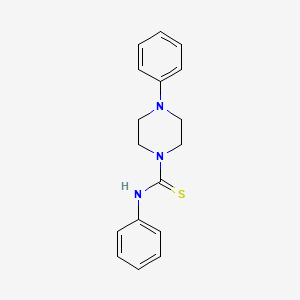
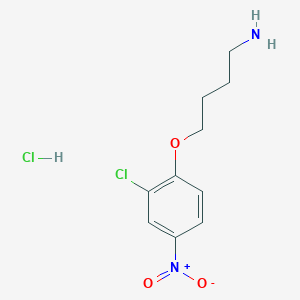

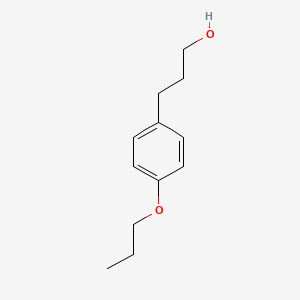
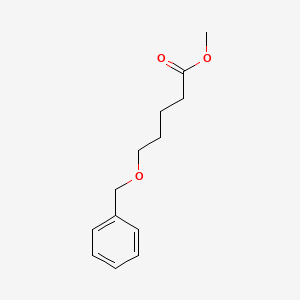
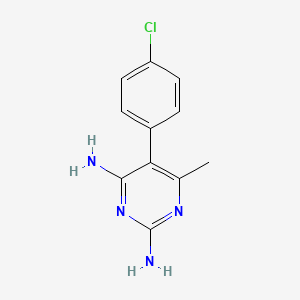
![N-allyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B3059486.png)

